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Compound of Interest

Compound Name: Linalyl formate

Cat. No.: B094168

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of linalyl formate in
flavor formulations. This document details its organoleptic properties, synergistic effects, and
recommended usage levels. Furthermore, it supplies detailed experimental protocols for
sensory evaluation, stability testing, and quantitative analysis to guide researchers in their

formulation development.

Introduction to Linalyl Formate

Linalyl formate is a naturally occurring ester that is also synthesized for use as a flavor and
fragrance ingredient.[1][2] It is recognized for its fresh, slightly fruity, and floral aroma, making it
a valuable component in a wide array of flavor profiles.[3][4] Chemically, it is the formate ester

of linalool.

Table 1: Chemical and Physical Properties of Linalyl Formate
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Property Value
Formic acid, 3,7-dimethyl-1,6-octadien-3-yl
Synonyms .
ester; Linalool formate
CAS Number 115-99-1
FEMA Number 2642
Molecular Formula C11H1802
Molecular Weight 182.26 g/mol
Appearance Colorless to pale yellow liquid[4]
] Citrus, herbal, bergamot, lavender, soapy, fatty,
Odor Profile

green, woody[5]

) Citrus, green, herbal, bergamot, lavender,
Taste Profile . _
nasturtium, rooty, floral, tropical[5]

Soluble in ethanol and most non-volatile oils;
Solubility slightly soluble in propylene glycol and water;

insoluble in glycerol.[3]

Boiling Point 202 °CJ[3]

Flash Point 87.5 °C[3]

Generally Recognized as Safe (GRAS) by

Safety Status
FEMA.[4]

Organoleptic Profile and Applications

Linalyl formate is characterized by a complex and versatile aroma profile. Its primary notes
are described as fresh, green, and citrusy, with distinct bergamot and lavender undertones.[5]
This makes it an excellent ingredient for adding a fresh, natural lift to a variety of flavor
formulations.

Applications in Flavor Formulations:
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o Citrus Flavors: It is particularly effective in enhancing and modifying citrus profiles, such as
lemon and bergamot, where it imparts a fresh, zesty, and slightly floral character.[3][4]

 Fruit Flavors: Linalyl formate is used to build and round out the flavor of various fruits,
including pear, apricot, peach, apple, and assorted berries.[3][4]

o Floral Notes: Due to its lavender and rosy nuances, it is a key component in floral flavor
creations like jasmine, orange blossom, and ylang-ylang.[3][4]

o Herbal and Green Notes: Its inherent herbal and green characteristics make it suitable for
creating fresh, natural-tasting herbal and leafy green flavor profiles.

Table 2: Recommended Usage Levels of Linalyl Formate in Different Food Categories

Food Category Usage Level (ppm)
Soft Drinks 13
Cold Drinks 12
Candy 3.8

Source: Based on general industry guidance. Specific levels should be determined through
application testing.

Synergistic Effects in Flavor Formulations

Linalyl formate exhibits significant synergistic effects when combined with other flavor
compounds, enhancing the overall aroma profile and contributing to a more rounded and
complete flavor experience.

o With Linalyl Acetate: When used in conjunction with linalyl acetate, linalyl formate
contributes to a more natural and complex fruity-floral character. The formate ester is
described as being "greener" than the acetate, and a balanced combination can create a
more authentic fruit or floral bouquet.[3]

« With Aldehydes: Linalyl formate is known to blend well with fatty aldehydes, helping to lift
and freshen the top notes of a flavor formulation while integrating the characteristic fatty
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notes of the aldehydes for a more harmonious profile.[5][6]

The logical relationship for flavor development incorporating these synergies can be visualized

C} Fresh, Green, Citrus Lift

Fruity, Floral Body

as follows:

Enhanced Flavor Profile

Richness, Creaminess

an

Click to download full resolution via product page

Synergistic effect of linalyl formate in flavor creation.

Experimental Protocols

The triangle test is a discriminative sensory method used to determine if a perceptible
difference exists between two samples. This is particularly useful for evaluating the impact of

adding linalyl formate to a flavor formulation.

Objective: To determine if the addition of linalyl formate at a specific concentration creates a

perceivable difference in a base flavor.

Materials:

o Two versions of the product: Control (A) and Test with linalyl formate (B).
« ldentical tasting cups, coded with random three-digit numbers.

o Water and unsalted crackers for palate cleansing.
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 Ballots for recording responses.

» A controlled sensory evaluation environment with neutral lighting and free from distracting
odors.

Procedure:

o Sample Preparation: Prepare the control and test samples. For each panelist, three samples
are presented: two are identical, and one is different. The six possible presentation orders
(AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.

o Panelist Instructions: Instruct panelists to taste the samples from left to right. They are to
identify the sample that is different from the other two.

o Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an
unsalted cracker between evaluating each set of three samples.

e Data Collection: Panelists record their choice on the ballot.

o Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle
tests are used to determine if the number of correct responses is significant at a chosen
confidence level (typically 95%).
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Workflow for a Triangle Test sensory evaluation.
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Accelerated shelf-life testing is used to predict the stability of a product by subjecting it to

elevated temperatures, which speeds up the rate of chemical degradation.

Objective: To assess the stability of linalyl formate in a beverage formulation under

accelerated conditions.

Materials:

Beverage samples containing linalyl formate.

Environmental chambers or incubators capable of maintaining constant temperatures (e.g.,
35°C, 45°C).

Control samples stored at the recommended storage temperature (e.g., 20°C).

Analytical instrumentation for quantification of linalyl formate (e.g., GC-MS).

Procedure:

Sample Preparation: Prepare a batch of the beverage containing a known concentration of
linalyl formate. Package the beverage in its final consumer packaging.

Storage: Place samples in environmental chambers at elevated temperatures (e.g., 35°C
and 45°C) and store control samples at 20°C.

Time Points: Pull samples at predetermined time intervals (e.qg., 0, 1, 2, 4, 8, and 12 weeks).

Analysis: At each time point, analyze the concentration of linalyl formate in the samples
using a validated analytical method such as Headspace GC-MS.

Sensory Evaluation: At each time point, also conduct sensory evaluation (e.g., descriptive
analysis) to assess any changes in the flavor profile.

Data Analysis: Plot the concentration of linalyl formate versus time for each temperature.
Use this data to model the degradation kinetics and predict the shelf-life at normal storage
conditions.
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Workflow for accelerated shelf-life stability testing.
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This method is suitable for the quantification of volatile compounds like linalyl formate in a
food matrix.

Objective: To accurately quantify the concentration of linalyl formate in a food or beverage
sample.

Instrumentation and Conditions:

e Gas Chromatograph: Equipped with a mass selective detector (MSD) and a headspace
autosampler.

e Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWAX) is typically
used.

o Headspace Parameters:
o Equilibration Temperature: 80-130°C
o Equilibration Time: 20-40 minutes
e GC Oven Program:
o Initial Temperature: 50°C, hold for 1-2 minutes.
o Ramp: 5-10°C/minute to 240°C.
o Final Hold: 5-10 minutes.
e MSD Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Scan Range: m/z 40-300.
Procedure:

o Sample Preparation: Accurately weigh a known amount of the homogenized sample into a
headspace vial.
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 Internal Standard: Add a known amount of an appropriate internal standard (e.g., a stable
isotope-labeled version of the analyte or a compound with similar chemical properties and
retention time).

o Calibration: Prepare a series of calibration standards with known concentrations of linalyl
formate and the internal standard in a matrix similar to the sample.

e Analysis: Run the calibration standards and samples on the GC-MS under the optimized
conditions.

o Quantification: Identify linalyl formate based on its retention time and mass spectrum.
Quantify using the ratio of the peak area of the analyte to the peak area of the internal
standard against the calibration curve.

Conclusion

Linalyl formate is a highly effective and versatile flavor ingredient for creating fresh, fruity, and
floral profiles. Its synergistic effects with other common flavor components make it a valuable
tool for flavorists. The protocols provided herein offer a framework for the systematic evaluation
and application of linalyl formate in flavor development and quality control. Researchers are
encouraged to adapt these methodologies to their specific product matrices and research
objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Linalyl Formate in
Flavor Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094168#application-of-linalyl-formate-in-flavor-
formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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